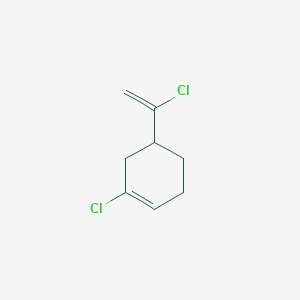
Cyclohexene, 1-chloro-5-(1-chloroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 1-chloro-5-(1-chloroethenyl)- is a chemical compound with the molecular formula C8H9Cl2. It is also known as 1,2-dichlorovinyl cyclohexene oxide or DCO. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Cyclohexene, 1-chloro-5-(1-chloroethenyl)- is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules, such as proteins and DNA. These interactions can lead to changes in cellular function and metabolism, which can ultimately result in toxic effects.
Biochemical and Physiological Effects
Cyclohexene, 1-chloro-5-(1-chloroethenyl)- has been shown to have toxic effects on various organisms, including humans, animals, and plants. It can cause skin and eye irritation, respiratory problems, and neurological symptoms. It has also been shown to have carcinogenic and mutagenic properties, which can lead to the development of cancer and genetic mutations.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexene, 1-chloro-5-(1-chloroethenyl)- has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, it has several limitations, including its toxicity and potential for environmental contamination. Special precautions must be taken when handling and disposing of this compound to prevent exposure and pollution.
Orientations Futures
There are several possible future directions for research on Cyclohexene, 1-chloro-5-(1-chloroethenyl)-. One area of interest is the development of safer and more effective pesticides and herbicides based on the mechanism of action of this compound. Another area of interest is the use of Cyclohexene, 1-chloro-5-(1-chloroethenyl)- as a model compound for studying the toxic effects of other chemicals on biological systems. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of Cyclohexene, 1-chloro-5-(1-chloroethenyl)-, as well as its potential applications in various fields of science.
Conclusion
Cyclohexene, 1-chloro-5-(1-chloroethenyl)- is a chemical compound with unique properties and potential applications in various fields of science. It can be synthesized by reacting cyclohexene oxide with acetylene dichloride in the presence of a catalyst. Cyclohexene, 1-chloro-5-(1-chloroethenyl)- has been extensively studied for its potential applications in organic synthesis, as well as its toxic effects on biological systems. Despite its limitations, Cyclohexene, 1-chloro-5-(1-chloroethenyl)- remains an important compound for scientific research and has several possible future directions for investigation.
Méthodes De Synthèse
Cyclohexene, 1-chloro-5-(1-chloroethenyl)- can be synthesized by reacting cyclohexene oxide with acetylene dichloride in the presence of a catalyst. The reaction yields a mixture of isomers, but the desired product can be separated by distillation or chromatography. The purity of the product can be determined by NMR spectroscopy or other analytical methods.
Applications De Recherche Scientifique
Cyclohexene, 1-chloro-5-(1-chloroethenyl)- has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of other compounds, such as epoxides and ketones. It has also been used as a reagent in organic synthesis reactions, such as the preparation of allylic alcohols and allylic amines. In addition, Cyclohexene, 1-chloro-5-(1-chloroethenyl)- has been used as a model compound for studying the mechanism of action of other chemicals, such as pesticides and herbicides.
Propriétés
Numéro CAS |
13547-07-4 |
|---|---|
Nom du produit |
Cyclohexene, 1-chloro-5-(1-chloroethenyl)- |
Formule moléculaire |
C8H10Cl2 |
Poids moléculaire |
177.07 g/mol |
Nom IUPAC |
1-chloro-5-(1-chloroethenyl)cyclohexene |
InChI |
InChI=1S/C8H10Cl2/c1-6(9)7-3-2-4-8(10)5-7/h4,7H,1-3,5H2 |
Clé InChI |
REOYRKVGKWJQOY-UHFFFAOYSA-N |
SMILES |
C=C(C1CCC=C(C1)Cl)Cl |
SMILES canonique |
C=C(C1CCC=C(C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)
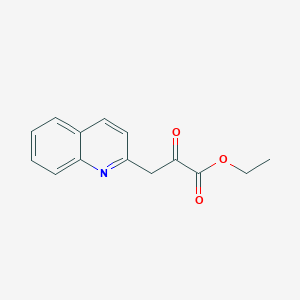

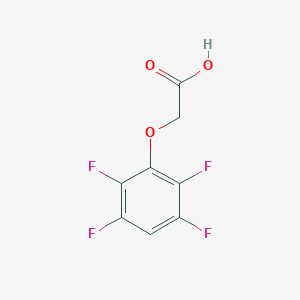
![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)
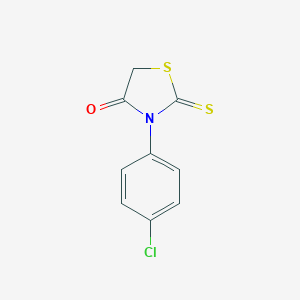
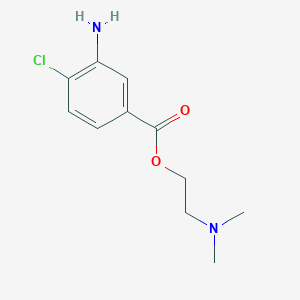
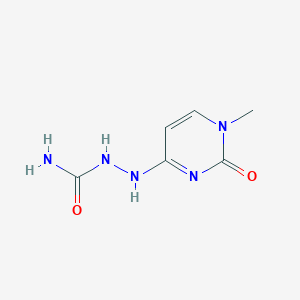
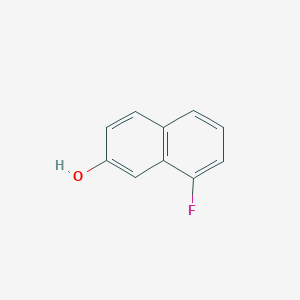
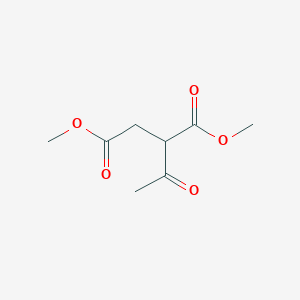

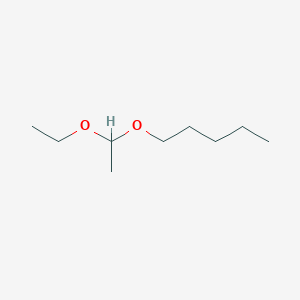

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)